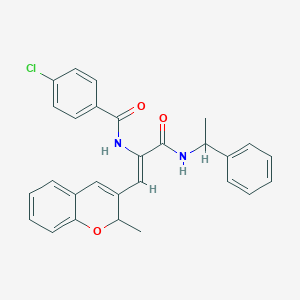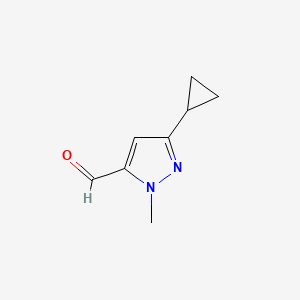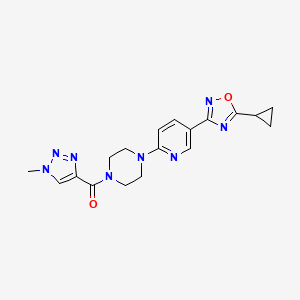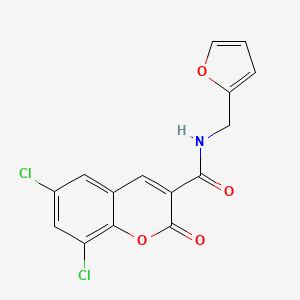![molecular formula C17H26N2O4 B2709180 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421496-98-1](/img/structure/B2709180.png)
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of 1-(2-methoxyethyl)piperidine with appropriate reagents under controlled conditions.
Substitution on the Benzamide Core: The benzamide core is prepared by introducing methoxy groups at the 3 and 4 positions of the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using methoxy reagents.
Coupling Reaction: The final step involves coupling the substituted benzamide core with the piperidine ring. This can be done using coupling reagents such as carbodiimides or other activating agents to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
作用機序
The mechanism of action of 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and piperidine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
3,4-dimethoxybenzamide: Lacks the piperidine ring, making it less complex and potentially less active in certain applications.
N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide: Lacks the methoxy groups on the benzene ring, which may affect its binding affinity and activity.
Uniqueness
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its specific chemical properties and potential applications. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in research and development.
特性
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)13-4-5-15(22-2)16(12-13)23-3/h4-5,12,14H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBPPJTCUCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2709097.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)


![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)



![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
![2-iodo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)
![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)

